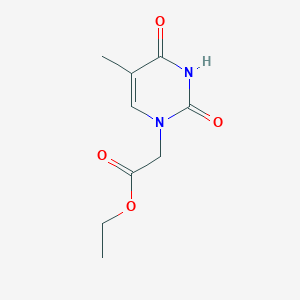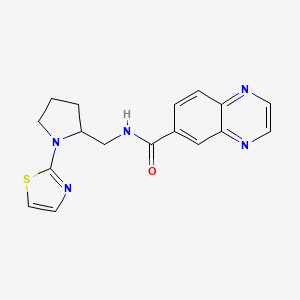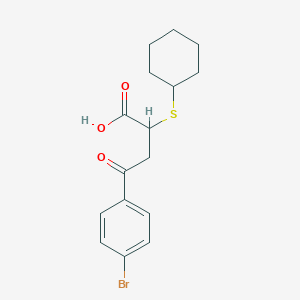
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid (4-BP-CHS-4OB) is a synthetic molecule that has been studied for its potential use in scientific research. It is a brominated and sulfonated derivative of 4-oxobutanoic acid and belongs to the family of heterocyclic compounds. This molecule has been studied for its potential use in a variety of applications, including drug discovery, drug delivery, and medical diagnostics.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is not yet fully understood. However, it is believed to interact with proteins and modulate their activity. It is thought to interact with the active site of a target protein and modulate its activity by forming a covalent bond with the protein. This interaction is believed to alter the activity of the target protein, leading to its inhibition or activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to interact with proteins and modulate their activity. This interaction is believed to alter the activity of the target protein, leading to its inhibition or activation. In addition, it is believed to interact with the active site of a target protein and modulate its activity by forming a covalent bond with the protein.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations for using 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid in laboratory experiments. The main advantage of using this compound is that it is a synthetic molecule that is easily synthesized. This makes it an attractive option for use in laboratory experiments. Additionally, this compound is a relatively stable molecule, which makes it an ideal choice for experiments that require long-term storage.
The main limitation of using this compound in laboratory experiments is that it is a relatively new molecule and its mechanism of action is not yet fully understood. Additionally, this compound is a relatively expensive molecule and may not be cost-effective for certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid. These include further investigation into its mechanism of action, the development of new synthetic methods for its synthesis, and the development of new applications for its use. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential use in drug discovery, drug delivery, and medical diagnostics. Finally, additional research into the advantages and limitations of using this compound in laboratory experiments could lead to improved protocols for its use.
Synthesemethoden
The synthesis of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is a multi-step process that involves the use of a variety of organic reagents. The first step involves the reaction of 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid with bromoacetaldehyde in the presence of an acid catalyst. This reaction yields 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid and bromoacetaldehyde. The second step involves the reaction of 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid with bromoacetaldehyde in the presence of an acid catalyst. This reaction yields 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid and bromoacetaldehyde. The third step is the reaction of 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid with bromoacetaldehyde in the presence of an acid catalyst. This reaction yields 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid and bromoacetaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has been studied for its potential use in scientific research. In particular, it has been studied for its potential use in drug discovery, drug delivery, and medical diagnostics. In drug discovery, this compound has been studied for its ability to interact with target proteins and modulate their activity. In drug delivery, this compound has been studied for its ability to deliver drugs to specific sites in the body. In medical diagnostics, this compound has been studied for its ability to detect and quantify biomarkers in biological samples.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO3S/c17-12-8-6-11(7-9-12)14(18)10-15(16(19)20)21-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGSKGILQHSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)
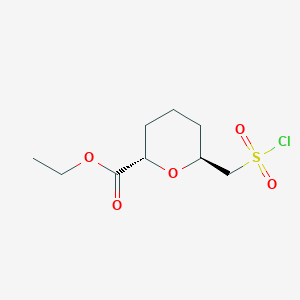
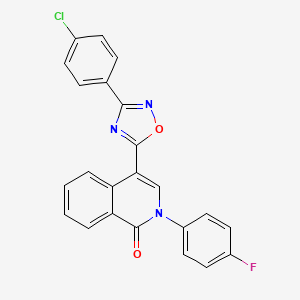
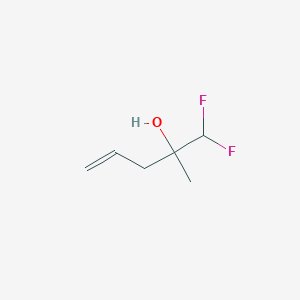
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)
